1-(3-NITRO-PHENYL)-3-(3-PHENYL-ACRYLOYL)-THIOUREA
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Overview
Description
1-(3-NITRO-PHENYL)-3-(3-PHENYL-ACRYLOYL)-THIOUREA is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a nitro group attached to a phenyl ring and an acrylate moiety, which may contribute to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-NITRO-PHENYL)-3-(3-PHENYL-ACRYLOYL)-THIOUREA typically involves the reaction of 3-nitroaniline with phenylacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-NITRO-PHENYL)-3-(3-PHENYL-ACRYLOYL)-THIOUREA can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Addition: The acrylate moiety can undergo Michael addition reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like alkyl halides, under basic conditions.
Addition: Nucleophiles like amines or thiols, under mild conditions.
Major Products
Reduction: 1-(3-Amino-phenyl)-3-(3-phenyl-acryloyl)-thiourea.
Substitution: Various substituted thioureas.
Addition: Michael adducts with different nucleophiles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-NITRO-PHENYL)-3-(3-PHENYL-ACRYLOYL)-THIOUREA would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group and thiourea moiety could play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Nitro-phenyl)-3-(3-phenyl-propionyl)-thiourea: Similar structure but with a propionyl group instead of an acrylate.
1-(3-Nitro-phenyl)-3-(3-phenyl-acryloyl)-urea: Similar structure but with a urea moiety instead of thiourea.
Uniqueness
1-(3-NITRO-PHENYL)-3-(3-PHENYL-ACRYLOYL)-THIOUREA is unique due to the presence of both a nitro group and an acrylate moiety, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(E)-N-[(3-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-15(10-9-12-5-2-1-3-6-12)18-16(23)17-13-7-4-8-14(11-13)19(21)22/h1-11H,(H2,17,18,20,23)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGAAPZENNXCLP-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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